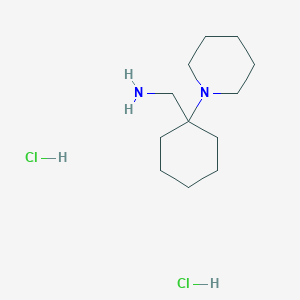

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride

Description

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride is a synthetic organic compound characterized by a cyclohexyl-piperidine scaffold with a methanamine substituent, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances aqueous solubility, a critical property for bioavailability in drug formulations .

Properties

Molecular Formula |

C12H26Cl2N2 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

(1-piperidin-1-ylcyclohexyl)methanamine;dihydrochloride |

InChI |

InChI=1S/C12H24N2.2ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;;/h1-11,13H2;2*1H |

InChI Key |

HTPMZUVQFGJMJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCCCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product, 1-(1-Piperidin-1-ylcyclohexyl)methanamine, is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions where the piperidine or cyclohexyl groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives. Substitution reactions can result in a variety of substituted piperidine or cyclohexyl compounds .

Scientific Research Applications

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, affecting neurotransmitter release and reuptake. This interaction can lead to various pharmacological effects, including analgesic and anesthetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with piperidine derivatives, which are prevalent in pharmaceuticals. Below is a comparative analysis:

Functional Group Analysis

- Cyclohexyl vs.

- Amine Functionality: Both compounds feature tertiary amines, but the dihydrochloride salt in the target compound improves solubility compared to the monohydrochloride form of Diphenylpyraline .

Pharmacological Implications

- Diphenylpyraline Hydrochloride acts as an antihistamine, likely due to its aromatic substituents interacting with histamine receptors . In contrast, the cyclohexyl-methanamine structure of the target compound may target different receptors, such as sigma or NMDA receptors, common in CNS-active piperidine derivatives.

- The compound from ({1-[(4-methylphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride) shares the dihydrochloride salt and methanamine group but differs in the substitution pattern, which could alter receptor selectivity or metabolic stability .

Research Findings and Data

While direct pharmacological data for this compound are unavailable in the provided evidence, inferences can be drawn from analogues:

- Diphenylpyraline Hydrochloride: Melting Point: 122–124°C .

- Salt Forms: Dihydrochloride salts (as in the target compound) typically exhibit higher solubility in polar solvents compared to monohydrochloride salts, a critical factor in drug formulation .

Biological Activity

1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride, commonly referred to as methanamine dihydrochloride , is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to known psychoactive substances. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.2 g/mol. The compound features a piperidine ring attached to a cyclohexyl group, which contributes to its unique pharmacological profile.

Research indicates that this compound acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to phencyclidine (PCP). NMDA receptors are critical for synaptic plasticity and memory function, and their modulation can lead to various neurological effects. The binding affinity of methanamine dihydrochloride at NMDA receptors has been shown to influence cGMP levels in neuronal cells, indicating its potential role in altering neurotransmitter release and neuronal excitability .

Biological Activity

Neuropharmacological Effects:

- Antagonism at NMDA Receptors: Methanamine dihydrochloride exhibits significant antagonistic activity at NMDA receptors, which may contribute to its psychoactive effects. Studies have demonstrated that compounds with similar structures can alter cognitive functions and induce dissociative states .

- Impact on Dopaminergic Systems: There is evidence suggesting that this compound may also interact with dopaminergic pathways, potentially influencing mood and behavior. This interaction could be relevant for understanding its effects in conditions such as schizophrenia or depression.

Case Studies:

- Cognitive Effects in Animal Models: In a study involving male Swiss Webster mice, administration of methanamine dihydrochloride resulted in alterations in locomotion and exploratory behavior, suggesting impacts on cognitive function .

- Potential Therapeutic Applications: Preliminary investigations into the therapeutic potential of methanamine dihydrochloride have indicated possible applications in treating neurodegenerative disorders due to its neuroprotective properties observed in vitro .

Comparative Analysis

A comparison of methanamine dihydrochloride with other NMDA antagonists reveals distinct differences in potency and side effect profiles:

| Compound Name | NMDA Receptor Affinity | Psychoactive Effects | Therapeutic Potential |

|---|---|---|---|

| Methanamine Dihydrochloride | Moderate | Yes | Neurodegenerative Disorders |

| Phencyclidine (PCP) | High | Yes | Limited (abuse potential) |

| Ketamine | Moderate | Yes | Depression treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.